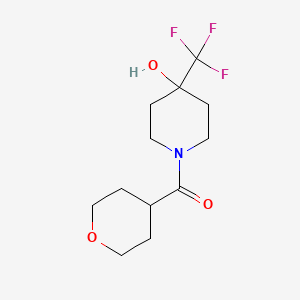

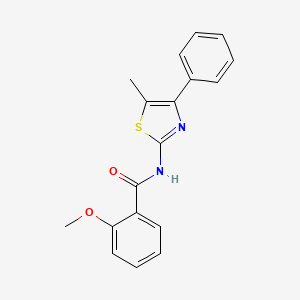

![molecular formula C15H16N4OS B3000325 3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 721964-49-4](/img/structure/B3000325.png)

3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C15H16N4OS and its molecular weight is 300.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Recent studies have focused on the synthesis, crystal structure characterization, and theoretical analysis of triazolo[4,3-b]pyridazine derivatives. These compounds exhibit considerable biological properties, such as anti-tumor and anti-inflammatory activities. For instance, Sallam et al. (2021) synthesized compounds characterized by NMR, IR, and mass spectral studies, with their structures confirmed by single crystal X-ray diffraction technique. Density functional theory (DFT) calculations were employed to determine various quantum chemical parameters, and Hirshfeld surface analysis was carried out to distinguish different intermolecular hydrogen bonds, providing insights into the molecular interactions that contribute to their biological activities (Sallam et al., 2021).

Antitumor and Antimicrobial Applications

Derivatives of triazolo[4,3-b]pyridazine have been explored for their antitumor and antimicrobial potential. For example, Xu et al. (2016) designed a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents, showing moderate to potent antiproliferative activity against various cancer cell lines. This highlights the potential of these compounds in cancer therapy (Xu et al., 2016). Additionally, compounds synthesized from triazolo[4,3-b]pyridazine precursors have shown promising antiviral activity against hepatitis A virus (HAV), indicating potential applications in treating viral infections (Shamroukh et al., 2008).

Agricultural Chemistry Applications

In the field of agricultural chemistry, pyridazine derivatives, including triazolo[4,3-b]pyridazines, are used as insecticidal, herbicidal, and plant growth regulators. A study by Sallam et al. (2022) reported the synthesis and docking study of a novel pyridazine derivative for its application against fungal pathogens, which could have significant implications for crop protection and yield enhancement (Sallam et al., 2022).

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of 1,2,4-triazolo[4,3-b]pyridazine derivatives could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-b]pyridazine-based drugs for the treatment of multifunctional diseases .

Wirkmechanismus

Target of Action

The primary targets of 3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key player in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits promising cytotoxic activities through EGFR and PARP-1 inhibitions . By inhibiting PARP-1, the compound prevents the repair of DNA damage in cancer cells, leading to cell death . On the other hand, inhibition of EGFR blocks the signal transduction pathways that lead to cell proliferation .

Biochemical Pathways

The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage in cancer cells . Inhibition of EGFR disrupts the cell proliferation pathway, preventing the growth and division of cancer cells .

Pharmacokinetics

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been studied for their pharmacokinetic properties . These studies generally involve in silico pharmacokinetic and molecular modeling .

Result of Action

The result of the compound’s action is the induction of apoptosis (programmed cell death) in cancer cells . This is achieved through the accumulation of DNA damage due to the inhibition of PARP-1 and the disruption of cell proliferation pathways due to the inhibition of EGFR .

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS/c1-3-20-12-7-5-11(6-8-12)15-17-16-13-9-10-14(21-4-2)18-19(13)15/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOOAWHSABOFCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B3000244.png)

![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B3000250.png)

![6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3000255.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)

![Methyl 2-(ethylthio)-7-methyl-5-(5-methylfuran-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3000262.png)

![N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3000265.png)